molecular formula C23H27N3O4S B11605472 N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11605472
M. Wt: 441.5 g/mol
InChI Key: JXUIOHMLQKYLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxybenzyl group, and a thioxoimidazolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form the ethoxyphenyl intermediate.

    Formation of the Methoxybenzyl Intermediate: In parallel, 4-methoxybenzyl chloride is reacted with an appropriate nucleophile to form the methoxybenzyl intermediate.

    Cyclization and Thioxoimidazolidinone Formation: The two intermediates are then combined under cyclization conditions to form the thioxoimidazolidinone ring. This step often requires the use of a strong base and a suitable solvent.

    Acetylation: The final step involves the acetylation of the resulting compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methoxybenzyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the thioxoimidazolidinone ring, converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of reduced thioxoimidazolidinone derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxoimidazolidinone ring is particularly important for its biological activity, as it can interact with active sites of enzymes. The ethoxyphenyl and methoxybenzyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    N-(4-methoxyphenyl)-2-[1-ethyl-3-(4-ethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: This compound has the methoxy and ethoxy groups swapped, resulting in different reactivity and applications.

    This compound: This compound has a different acetamide group, affecting its overall properties and uses.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-ethyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O4S/c1-4-25-22(28)20(14-21(27)24-17-8-12-19(13-9-17)30-5-2)26(23(25)31)15-16-6-10-18(29-3)11-7-16/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,27)

InChI Key

JXUIOHMLQKYLJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.